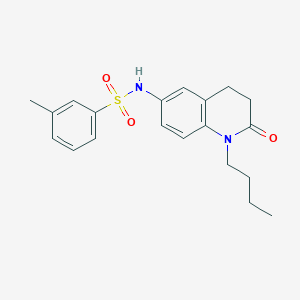

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide, also known as BQS, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BQS belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Serendipitous Formation and Chemical Behavior

A study by Sanmartín-Matalobos et al. (2013) delves into the experimental and computational elucidation of the formation process of 3-tosyl-1,2,3,4-tetrahydroquinazoline. This compound, which shares structural motifs with the target molecule, is obtained through a series of reactions involving condensation, hydrolysis, and oxidation processes. The research highlights the intricate pathways and intermediates involved in synthesizing complex heterocyclic structures (Sanmartín-Matalobos et al., 2013).

Controlling Tautomeric Equilibrium

García-Deibe et al. (2013) investigated the effect of steric hindrance on the tautomeric equilibrium of a tetrahydroquinazoline/imine system. This study provides insights into how structural modifications can influence the stability and reactivity of compounds, offering a potential application in the design of molecules with desired chemical properties (García-Deibe et al., 2013).

Antimicrobial and DNA Interaction Studies

Research by Kharwar and Dixit (2021) on N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes demonstrates enhanced antimicrobial activity upon metal complexation. This study also explores the compounds' interaction with DNA, suggesting applications in developing new antimicrobial agents and understanding their mechanisms of action (Kharwar & Dixit, 2021).

Antitumor Activity

Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing sulfonamide moiety and evaluated their in vitro antitumor activity. Some compounds exhibited potent efficacy, suggesting the potential of tetrahydroquinoline derivatives as antitumor agents (Alqasoumi et al., 2010).

Anti-HIV Activity

A study by Brzozowski and Sa̧czewski (2007) synthesized derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide as potential anti-HIV agents. Their research provides insights into the structural activity relationships crucial for developing effective anti-HIV medications (Brzozowski & Sa̧czewski, 2007).

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-4-12-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-7-5-6-15(2)13-18/h5-7,9-10,13-14,21H,3-4,8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOWQBBAQGEMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)

![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)

![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)

![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)

![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)